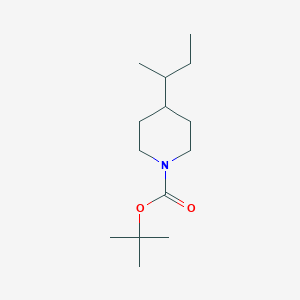

1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester

Description

This compound is a piperidine derivative featuring a tert-butyl (1,1-dimethylethyl) ester group at the 1-position and a sec-butyl (1-methylpropyl) substituent at the 4-position of the piperidine ring. The tert-butyl ester serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes.

Properties

CAS No. |

651053-92-8 |

|---|---|

Molecular Formula |

C14H27NO2 |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

tert-butyl 4-butan-2-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H27NO2/c1-6-11(2)12-7-9-15(10-8-12)13(16)17-14(3,4)5/h11-12H,6-10H2,1-5H3 |

InChI Key |

VDKHDPHBJFUHGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Method A: Esterification Reaction

Reagents :

- Piperidine-4-carboxylic acid

- tert-Butanol

- Acid catalyst (e.g., sulfuric acid)

-

- Dissolve piperidine-4-carboxylic acid in tert-butanol.

- Add a few drops of sulfuric acid as a catalyst.

- Heat the mixture under reflux for several hours.

- After completion, neutralize with a base (e.g., sodium bicarbonate).

- Extract the product using an organic solvent and purify via distillation.

Yield : Typically around 70-80%.

Method B: Amidation Reaction

Reagents :

- Piperidine-4-carboxylic acid

- Isobutylamine

- Coupling agent (e.g., EDC or DCC)

-

- Dissolve piperidine-4-carboxylic acid in a suitable solvent (e.g., dichloromethane).

- Add isobutylamine and a coupling agent.

- Stir the mixture at room temperature for several hours.

- Work up the reaction by washing with water and drying over anhydrous magnesium sulfate.

Yield : Approximately 65-75%.

Method C: Multi-step Synthesis

This method involves multiple reactions including protection and deprotection steps.

Reagents :

- Piperidine

- tert-Butyloxycarbonyl chloride (Boc-Cl)

-

- Protect the amine group of piperidine using Boc-Cl to form Boc-piperidine.

- React Boc-piperidine with an appropriate acyl chloride to introduce the carboxylic acid functionality.

- Deprotect the Boc group under acidic conditions to yield the final ester.

Yield : Generally yields around 60%.

| Method | Reagents | Yield (%) | Key Steps |

|---|---|---|---|

| Esterification | Piperidine-4-carboxylic acid, tert-butanol | 70-80 | Reflux with catalyst |

| Amidation | Piperidine-4-carboxylic acid, isobutylamine | 65-75 | Coupling reaction |

| Multi-step | Piperidine, Boc-Cl | ~60 | Protection and deprotection |

Recent studies have shown that the choice of solvent and reaction conditions significantly affects the yield and purity of the synthesized compound. For instance:

The use of dichloromethane as a solvent in amidation reactions has been noted to enhance solubility and improve yields compared to other solvents like ethanol or water.

Temperature control during reflux in esterification reactions is crucial; excessive heat may lead to decomposition of sensitive reactants.

The preparation of 1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester can be achieved through various synthetic routes including esterification and amidation reactions. Each method presents unique advantages regarding yield and simplicity of procedure. Further optimization of these methods could lead to improved efficiencies in laboratory settings.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Structural Features

Functional Differences

- Lipophilicity: The sec-butyl group in the target compound increases lipophilicity compared to aromatic (e.g., phenylamino in N-Boc norfentanyl) or polar (e.g., carbonyl in cyclooctylamino derivatives) substituents. This affects membrane permeability and solubility in organic solvents .

- Reactivity: The tert-butyl ester is acid-labile, enabling selective deprotection under acidic conditions (e.g., HCl in ether, as shown in ). In contrast, the phenylamino group in N-Boc norfentanyl participates in further alkylation or acylation reactions .

- Applications: N-Boc Norfentanyl: Intermediate in fentanyl synthesis due to its propionylphenylamino group . 4-Anilino-1-Boc-piperidine: Precursor for pharmaceuticals and controlled substances, listed in international precursor control lists . Target Compound: Likely used in niche synthetic routes requiring alkyl-substituted piperidines, such as chiral building blocks or bioactive molecule development.

Analytical Data

Predicted based on structural analogs. *Characteristic tert-butyl singlet at δ 1.4 ppm common to all Boc-protected compounds.

Biological Activity

1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester, commonly referred to as tert-butyl 4-(1-methylpropyl)piperidine-1-carboxylate, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

- Molecular Formula : C14H27NO3

- Molecular Weight : 257.37 g/mol

- CAS Number : 1192122-38-5

Biological Activity Overview

The biological activity of 1-Piperidinecarboxylic acid derivatives has been studied in various contexts, including their potential as therapeutic agents. Key areas of research include:

- Antiviral Activity : Some derivatives have shown promising results against viruses such as cytomegalovirus and SARS-CoV-2. For instance, compounds derived from piperidin-4-one exhibited selective inhibition of viral replication pathways, indicating their potential in antiviral drug development .

- Antioxidant Properties : Research indicates that piperidine derivatives can act as effective antioxidants. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models .

- Antibacterial Effects : Certain piperidine derivatives have been evaluated for their antibacterial activity against various strains. The findings suggest that modifications in the piperidine structure can enhance antibacterial efficacy .

Case Study 1: Antiviral Efficacy

A study by Abdelshaheed et al. (2021) highlighted the antiviral potential of piperidine derivatives against cytomegalovirus. The results indicated a significant reduction in viral load when treated with specific piperidine compounds, suggesting a mechanism involving the inhibition of viral entry or replication .

Case Study 2: Antioxidant Activity

Research conducted by T.A. Dar et al. (2022) focused on synthesizing various substituted piperidin-4-one derivatives and evaluating their antioxidant properties. The study found that these compounds effectively reduced oxidative stress markers in vitro, showcasing their potential as therapeutic agents for oxidative stress-related conditions .

Case Study 3: Antibacterial Activity

In a comparative study on antibacterial effects, several piperidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine structure significantly enhanced antibacterial activity, making them candidates for further development as antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by alkylation or substitution at the 4-position. For example, tert-butyl esters are introduced using Boc anhydride under basic conditions (e.g., NaHCO₃ in THF/water) . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity verification requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm absence of unreacted precursors or by-products .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]+) should match theoretical values (e.g., MW 257.37 for C₁₄H₂₇NO₃). Deviations >5 ppm suggest impurities .

- NMR Spectroscopy: Key signals include tert-butyl ester protons (δ ~1.4 ppm, singlet) and piperidine ring protons (δ 3.4–4.0 ppm for N-Boc groups) .

- IR Spectroscopy: Ester carbonyl stretching (~1740 cm⁻¹) and Boc group vibrations (~1680 cm⁻¹) confirm functional groups .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: Store as a powder at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group. For solutions, use anhydrous solvents (e.g., dry DCM or ACN) and avoid prolonged exposure to acidic/basic conditions . Stability assays (TGA/DSC) can determine decomposition thresholds under varying temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies between observed and expected NMR/MS data often arise from residual solvents, stereoisomers, or tautomers. Solutions include:

- 2D NMR (COSY, HSQC): Assigns ambiguous proton/carbon signals.

- Isotopic Labeling: Track unexpected fragmentation patterns in MS .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can computational modeling predict the reactivity of the tert-butyl ester group?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model ester bond cleavage under acidic or enzymatic conditions. Parameters include:

Q. What are common by-products during synthesis, and how are they quantified?

Methodological Answer: By-products may include:

- Deprotected intermediates: From premature Boc cleavage (detectable via LC-MS, δ ~5.5 ppm for free NH in ¹H NMR) .

- Diastereomers: Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers if asymmetric synthesis is incomplete .

Quantification uses internal standards (e.g., deuterated analogs) and calibration curves with ≥95% accuracy .

Q. What role does this compound play in synthesizing pharmaceuticals like opioid analogs?

Methodological Answer: As a Boc-protected piperidine intermediate, it facilitates selective functionalization (e.g., alkylation at the 4-position) in opioid synthesis. For example, N-Boc norfentanyl derivatives are precursors to fentanyl analogs, where the Boc group prevents undesired side reactions during subsequent steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.